3-amino-N-methylbenzenesulfonamide chemical properties
3-amino-N-methylbenzenesulfonamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-amino-N-methylbenzenesulfonamide
A Note on Data Availability for CAS 459434-40-3
Publicly available, in-depth experimental data for 3-amino-N-methylbenzenesulfonamide (CAS 459434-40-3) is currently limited. This guide synthesizes the confirmed information for this specific compound and, where necessary, discusses general properties and methodologies for closely related aminobenzenesulfonamides to provide a useful context for researchers. Protocols and reaction pathways described herein are based on established chemical principles and should be considered as starting points for experimental design, requiring further optimization and validation.
Introduction
3-amino-N-methylbenzenesulfonamide is an aromatic sulfonamide compound of interest in medicinal chemistry and organic synthesis. Its structure, featuring a primary aromatic amine, a sulfonamide linkage, and an N-methyl group, presents multiple functional sites for chemical modification. This guide provides a detailed overview of its known chemical and physical properties, alongside a discussion of its potential reactivity, synthesis, and analytical characterization based on the established chemistry of analogous structures.
Chemical Identity and Physical Properties
The fundamental identifiers and physical properties of 3-amino-N-methylbenzenesulfonamide are summarized below. It is important to note that some of the physical properties are predicted values from computational models and may differ from experimentally determined values.
| Property | Value | Source(s) |
| IUPAC Name | 3-amino-N-methylbenzenesulfonamide | [1] |
| CAS Number | 459434-40-3 | [1][2] |
| Molecular Formula | C₇H₁₀N₂O₂S | [1][3] |
| Molecular Weight | 186.23 g/mol | [1][3] |
| Boiling Point | 375.7 °C at 760 mmHg (Predicted) | [3][4] |
| Density | 1.308 g/cm³ (Predicted) | [3][4] |
| Flash Point | 181 °C (Predicted) | [3] |
| pKa | 11.66 ± 0.30 (Predicted) | [4] |
| Storage Conditions | Keep in a dark place, sealed in a dry, room temperature environment. | [2][4] |
Synthesis and Reaction Chemistry
Proposed Synthetic Pathway
The logical starting material would be 3-nitrobenzenesulfonyl chloride. This can be reacted with methylamine to form the N-methylsulfonamide, followed by reduction of the nitro group to the desired primary amine.
Conceptual Protocol:
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Sulfonamide Formation: 3-Nitrobenzenesulfonyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF). The solution is cooled in an ice bath. A solution of methylamine, along with a non-nucleophilic base such as pyridine or triethylamine, is added dropwise. The reaction is stirred and allowed to warm to room temperature. Upon completion, the reaction mixture is worked up by washing with dilute acid and brine, followed by drying and removal of the solvent to yield 3-nitro-N-methylbenzenesulfonamide.
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Nitro Group Reduction: The intermediate, 3-nitro-N-methylbenzenesulfonamide, is then dissolved in a suitable solvent like ethanol or ethyl acetate. A reducing agent is added. Common choices include tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst. The reaction progress is monitored by thin-layer chromatography (TLC). After the reduction is complete, the product is isolated and purified, typically by crystallization or column chromatography.
Chemical Reactivity
The reactivity of 3-amino-N-methylbenzenesulfonamide is dictated by its two primary functional groups: the aromatic amine and the sulfonamide.
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Aromatic Amine: The primary amine at the 3-position is a versatile functional handle. It can undergo diazotization when treated with nitrous acid (from NaNO₂ and HCl) at low temperatures to form a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH). The amine can also be acylated, alkylated, or used as a nucleophile in condensation reactions.
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Sulfonamide: The sulfonamide moiety is generally stable. The N-H proton is weakly acidic and can be deprotonated with a strong base. The sulfonamide group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.
Potential Applications in Research and Drug Development
While specific applications for 3-amino-N-methylbenzenesulfonamide are not well-documented, the broader class of aminobenzenesulfonamides has significant roles in medicinal chemistry. For instance, related structures are known to act as inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes, including pH regulation and fluid balance.
Additionally, substituted aminobenzenesulfonamides serve as key building blocks in the synthesis of more complex molecules. For example, 3-amino-4-hydroxybenzenesulfonamide is a reagent used to synthesize antagonists for the somatostatin receptor subtype 5 (SST5R).[5] The presence of the reactive amino group on 3-amino-N-methylbenzenesulfonamide allows for its incorporation into larger scaffolds, making it a potentially valuable intermediate for creating libraries of compounds for drug discovery screening.
Analytical and Spectroscopic Characterization
Detailed, publicly available spectral data for 3-amino-N-methylbenzenesulfonamide is scarce. However, a general approach to its analytical characterization can be outlined.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of 3-amino-N-methylbenzenesulfonamide and for monitoring reaction progress.
Hypothetical HPLC Method Development:
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Column Selection: A reversed-phase C18 column is a standard choice for compounds of this polarity.
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Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing a small amount of a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape, would be appropriate. A typical gradient might run from 5% B to 95% B over 10-15 minutes.
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Detection: UV detection at a wavelength around 254 nm or 280 nm should be effective due to the aromatic ring.
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Sample Preparation: The sample should be dissolved in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include aromatic protons in the region of 7-8 ppm, a singlet for the amino group (NH₂) which may be broad, a signal for the sulfonamide N-H proton, and a signal for the N-methyl (N-CH₃) group, likely a doublet if coupled to the N-H proton, or a singlet.
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¹³C NMR: Aromatic carbon signals would appear in the 110-150 ppm range. A signal for the methyl carbon would be expected in the aliphatic region.
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Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretches for the aromatic ring and methyl group, S=O stretches for the sulfonamide (typically two bands around 1350 and 1160 cm⁻¹), and C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹).
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Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight (186.23) would be expected. Fragmentation patterns could involve the loss of the methyl group or cleavage of the sulfonamide bond.
Safety and Handling
Based on available GHS classifications from chemical suppliers, 3-amino-N-methylbenzenesulfonamide should be handled with care.
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3-amino-N-methylbenzenesulfonamide is a chemical compound with potential utility as a building block in synthetic and medicinal chemistry. While comprehensive experimental data is not widely published, its chemical behavior can be reasonably predicted based on its functional groups. The presence of a reactive aromatic amine and a stable sulfonamide moiety makes it a candidate for the development of novel compounds. Further research is needed to fully characterize its properties and explore its potential applications.
References
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Grembecka, J., et al. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 26(15), 4487. Available at: [Link]
